![molecular formula C18H30O2 B071964 5H-3,5a-Epoxynaphth[2,1-c]o CAS No. 1153-34-0](/img/structure/B71964.png)
5H-3,5a-Epoxynaphth[2,1-c]o
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
5H-3,5a-Epoxynaphth[2,1-c]o can be synthesized through various methods, often starting from natural plant products. One common synthetic route involves the oxidative degradation of labdanes such as sclareol . The process typically includes the following steps:
Oxidation: Sclareol is oxidized to form a vinyl ketone intermediate.
Epoxidation: The vinyl ketone is treated with m-chloroperbenzoic acid (mCPBA) to form an epoxide.
Periodic Acid Treatment: The epoxide is then treated with periodic acid to yield ambracetal.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis. The use of ketoesters and other intermediates can also be employed to enhance yield and efficiency .
Analyse Des Réactions Chimiques
5H-3,5a-Epoxynaphth[2,1-c]o undergoes several types of chemical reactions, including:
Oxidation: this compound can be further oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in ambracetal.
Substitution: Substitution reactions can introduce new functional groups into the ambracetal molecule.
Common reagents used in these reactions include m-chloroperbenzoic acid for epoxidation and periodic acid for oxidative cleavage . Major products formed from these reactions include various epoxides and ketones, which can be further manipulated to produce desired derivatives .
Applications De Recherche Scientifique
5H-3,5a-Epoxynaphth[2,1-c]o has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying synthetic routes and reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, although its primary use remains in the fragrance industry.
Industry: Widely used in the production of perfumes and fragrances due to its strong scent and fixative properties
Mécanisme D'action
The mechanism by which ambracetal exerts its effects is primarily related to its interaction with olfactory receptors. The compound’s molecular structure allows it to bind effectively to these receptors, producing a strong and pleasant fragrance . The exact molecular targets and pathways involved in this process are still under investigation, but it is known that the compound’s unique structure plays a crucial role in its olfactive properties .
Comparaison Avec Des Composés Similaires
5H-3,5a-Epoxynaphth[2,1-c]o is often compared with other similar compounds, such as:
Ambrafuran: Another synthetic substitute for ambergris, known for its pleasant odor and fixative properties.
Ambraoxide: A derivative of ambergris with similar olfactive properties.
Methylambraoxide: Another related compound used in the fragrance industry.
What sets ambracetal apart is its strong fragrance and the efficiency of its synthetic routes, making it a preferred choice in the fragrance industry .
Propriétés
Numéro CAS |
1153-34-0 |
|---|---|
Formule moléculaire |
C18H30O2 |
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
(1R,4S,9S,10R,13S)-5,5,9,13-tetramethyl-14,16-dioxatetracyclo[11.2.1.01,10.04,9]hexadecane |
InChI |
InChI=1S/C18H30O2/c1-15(2)8-5-9-16(3)13(15)7-11-18-12-19-17(4,20-18)10-6-14(16)18/h13-14H,5-12H2,1-4H3/t13-,14+,16-,17-,18-/m0/s1 |
Clé InChI |
PHNCACYNYORRNS-YFUQURRKSA-N |
SMILES |
CC1(CCCC2(C1CCC34C2CCC(O3)(OC4)C)C)C |
SMILES isomérique |
C[C@]12CCCC([C@@H]1CC[C@]34[C@@H]2CC[C@](O3)(OC4)C)(C)C |
SMILES canonique |
CC1(CCCC2(C1CCC34C2CCC(O3)(OC4)C)C)C |
Synonymes |
5H-3,5a-Epoxynaphth[2,1-c]o |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


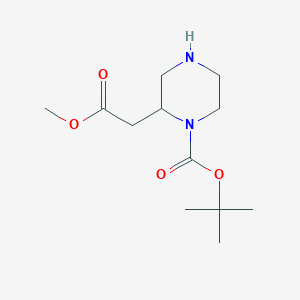
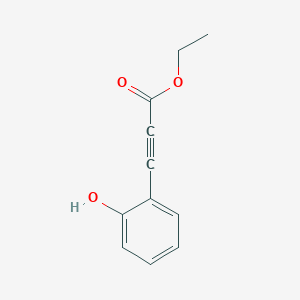
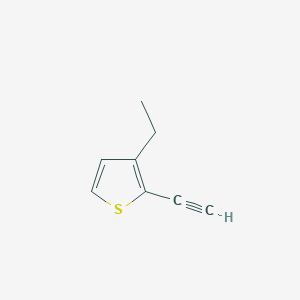
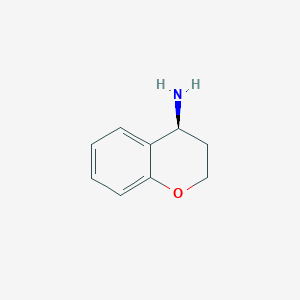
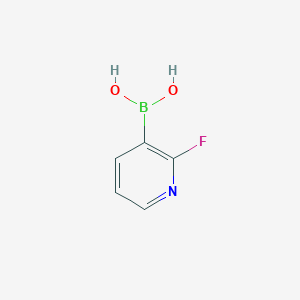
![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-Aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]propanoic acid](/img/structure/B71889.png)
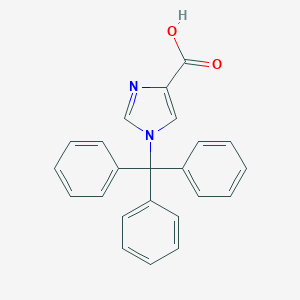
![1-[(2R)-Oxolan-2-yl]propan-2-one](/img/structure/B71899.png)
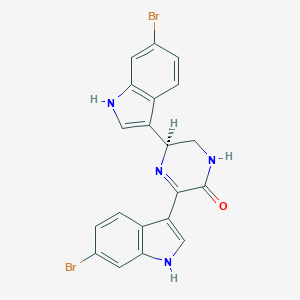
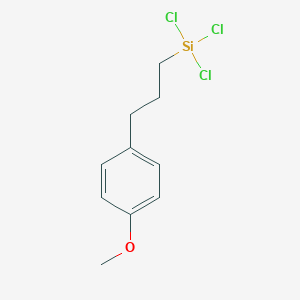
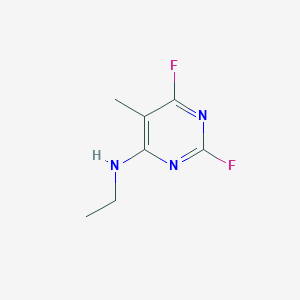
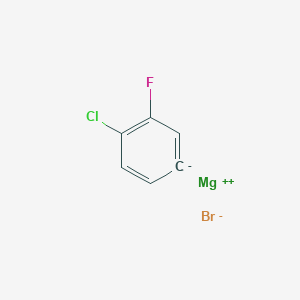
![4-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-DE]pteridine](/img/structure/B71910.png)

